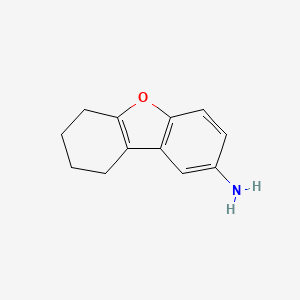

6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine

Description

Contextualization of Substituted Tetrahydrodibenzofuran Systems in Organic Synthesis and Fundamental Research

Substituted tetrahydrodibenzofuran systems are valuable frameworks in organic chemistry. The benzofuran (B130515) core itself is a structural motif present in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The partial saturation in the tetrahydrodibenzofuran structure introduces conformational flexibility, which is a critical parameter in the design of bioactive molecules.

The synthesis of such functionalized heterocyclic systems is an active area of research. Methodologies often focus on creating the core ring system and then introducing various substituents to modulate the molecule's properties. researchgate.net Synthetic strategies for benzofuran derivatives can involve palladium-catalyzed C-H functionalization, which allows for the efficient installation of aryl or heteroaryl groups onto the core structure. nih.gov Other approaches include tandem cyclization reactions and various metal-free cyclization methods. nih.govmdpi.com These synthetic advancements provide the tools necessary to access a diverse library of substituted tetrahydrodibenzofuran compounds for further investigation. The development of efficient synthetic routes is crucial for exploring the structure-activity relationships within this class of molecules. researchgate.netresearchgate.net

Significance and Research Trajectory of Amino-Substituted Dibenzofuran (B1670420) Architectures

The introduction of an amino group onto the dibenzofuran scaffold, as seen in 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine, is a critical structural modification that often imparts significant biological activity and unique chemical properties. Amino-substituted benzofurans and dibenzofurans are of considerable interest due to their profound bioactivities, which include antifungal, anticancer, and tubulin polymerization inhibiting properties. nih.gov The nitrogen atom can act as a hydrogen bond donor or acceptor and a basic center, enabling crucial interactions with biological targets like enzymes and receptors.

The research trajectory for amino-substituted dibenzofurans is pointed towards the development of new therapeutic agents and functional materials. For instance, 2-aminobenzofuran derivatives have been explored for their potential in medicinal chemistry. nih.gov The synthesis of these compounds can be challenging, and novel methods, such as the [4+1] cycloaddition of ortho-quinone methides with isocyanides, have been developed to access this important molecular scaffold under mild conditions. nih.gov Furthermore, the amino group serves as a versatile synthetic handle, allowing for further derivatization to create a wide range of analogues with fine-tuned properties. This versatility is essential for creating libraries of compounds for screening in drug discovery and materials science applications. nih.gov The exploration of these architectures continues to be a promising avenue for identifying novel compounds with significant therapeutic potential. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

6,7,8,9-tetrahydrodibenzofuran-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7H,1-4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNLIGSQZDOOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 6,7,8,9 Tetrahydro Dibenzofuran 2 Ylamine

Reactions Involving the Aromatic Amine Functional Group

The primary aromatic amine at the C-2 position is a key site for chemical modification. Its nucleophilicity allows for a variety of classical amine reactions, providing straightforward pathways to functionalized derivatives.

Acylation and Sulfonylation Reactions

The amino group of 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine is expected to react readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis for protecting amino groups or introducing new functionalities. mdpi.comresearchgate.netbath.ac.uk

Acylation: Treatment with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base (e.g., pyridine (B92270) or triethylamine) would yield the corresponding N-acylated derivatives. These reactions are typically high-yielding and proceed under mild conditions. mdpi.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a basic medium affords the corresponding sulfonamides. This transformation is crucial for creating structures found in many pharmaceutically active compounds.

| Reagent | Product Name | Reaction Type |

|---|---|---|

| Acetyl Chloride | N-(6,7,8,9-Tetrahydrodibenzofuran-2-yl)acetamide | Acylation |

| Benzoyl Chloride | N-(6,7,8,9-Tetrahydrodibenzofuran-2-yl)benzamide | Acylation |

| p-Toluenesulfonyl Chloride | 4-Methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | Sulfonylation |

| Methanesulfonyl Chloride | N-(6,7,8,9-Tetrahydrodibenzofuran-2-yl)methanesulfonamide | Sulfonylation |

Alkylation and Arylation Processes

The nitrogen atom can also serve as a nucleophile in alkylation and arylation reactions to form secondary and tertiary amines.

Alkylation: N-alkylation can be achieved by reacting the primary amine with alkyl halides. However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for synthesizing secondary and tertiary amines.

Arylation: The formation of a carbon-nitrogen bond with an aryl group is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the premier method for this transformation. wikipedia.orgnih.govlibretexts.org It allows for the coupling of the amine with a wide range of aryl halides or triflates under relatively mild conditions, using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgrug.nlacsgcipr.org

| Aryl Halide | Catalyst System (Example) | Product Name |

|---|---|---|

| Bromobenzene | Pd(OAc)₂, BINAP, NaOt-Bu | N-Phenyl-6,7,8,9-tetrahydrodibenzofuran-2-amine |

| 4-Chlorotoluene | Pd₂(dba)₃, XPhos, K₃PO₄ | N-(p-tolyl)-6,7,8,9-tetrahydrodibenzofuran-2-amine |

| 1-Iodonaphthalene | Pd(OAc)₂, SPhos, Cs₂CO₃ | N-(Naphthalen-1-yl)-6,7,8,9-tetrahydrodibenzofuran-2-amine |

Diazotization and Subsequent Transformations for Aromatic Diversification

Diazotization of the primary aromatic amine provides a powerful synthetic intermediate, the diazonium salt, which can be converted into a wide array of functional groups. This process typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C).

The resulting 6,7,8,9-tetrahydrodibenzofuran-2-diazonium salt is highly versatile. Through Sandmeyer or related reactions, the diazonium group can be displaced by various nucleophiles, allowing for the introduction of halides, cyano, hydroxyl, and other groups onto the aromatic ring at the C-2 position.

| Reagent(s) | Functional Group Introduced | Product Name |

|---|---|---|

| CuCl / HCl | -Cl | 2-Chloro-6,7,8,9-tetrahydrodibenzofuran |

| CuBr / HBr | -Br | 2-Bromo-6,7,8,9-tetrahydrodibenzofuran |

| CuCN / KCN | -CN | 6,7,8,9-Tetrahydrodibenzofuran-2-carbonitrile |

| KI | -I | 2-Iodo-6,7,8,9-tetrahydrodibenzofuran |

| H₂O, Δ | -OH | 6,7,8,9-Tetrahydrodibenzofuran-2-ol |

| HBF₄, then Δ | -F | 2-Fluoro-6,7,8,9-tetrahydrodibenzofuran |

Condensation Reactions with Carbonyl Compounds

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the imine. These imine derivatives can be stable compounds themselves or can be further reduced (e.g., with NaBH₄) to form stable secondary amines.

Transformations of the Tetrahydrodibenzofuran Core

The aromatic core of the molecule is also amenable to chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Dibenzofuran (B1670420) System

The dibenzofuran ring system is electron-rich and susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this substitution are heavily influenced by the existing substituents: the activating amino group (-NH₂) and the electron-donating oxygen of the furan (B31954) ring.

The -NH₂ group is a powerful activating, ortho-, para-director. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amine, which are C-1 and C-3. The oxygen atom of the furan ring also activates the molecule, particularly at the adjacent positions. The combined directing effects suggest that substitution will preferentially occur on the amine-bearing benzene (B151609) ring.

Common EAS reactions include:

Halogenation: Bromination (using Br₂ in a solvent like acetic acid) or chlorination would be expected to occur at the C-1 or C-3 positions.

Nitration: The introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. uri.edumasterorganicchemistry.comrushim.rulibretexts.org The strong activating nature of the amine group may require milder conditions or protection of the amine (e.g., by acylation) to prevent oxidation and control the reaction. masterorganicchemistry.com

Friedel-Crafts Reactions: Acylation (with an acyl chloride and a Lewis acid like AlCl₃) or alkylation can introduce alkyl and acyl groups onto the ring. Similar to nitration, the amine group often needs to be protected to prevent it from complexing with the Lewis acid catalyst, which would deactivate the ring.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ / CH₃COOH | 1-Bromo- and/or 3-Bromo-6,7,8,9-tetrahydrodibenzofuran-2-amine |

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 1-Nitro- and/or 3-Nitro-6,7,8,9-tetrahydrodibenzofuran-2-amine |

| Friedel-Crafts Acylation (on N-acetyl protected substrate) | 1. Ac₂O 2. CH₃COCl / AlCl₃ 3. H₃O⁺ / Δ | 1-Acetyl- and/or 3-Acetyl-6,7,8,9-tetrahydrodibenzofuran-2-amine |

Oxidation and Reduction Pathways of the Saturated Ring and Aromatic System

The hybrid structure of this compound, featuring both a saturated alicyclic ring and an aromatic system, presents distinct possibilities for oxidation and reduction reactions. The susceptibility of each component to these transformations is highly dependent on the choice of reagents and reaction conditions.

Oxidation: The saturated tetrahydrofuran (B95107) ring is, in principle, susceptible to oxidation, which could lead to the introduction of carbonyl functionalities or even aromatization to the fully conjugated dibenzofuran system. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents, would likely be aggressive enough to attack this ring. However, such conditions could also lead to undesired side reactions, including oxidation of the amine group or degradation of the aromatic ring.

Selective oxidation of the saturated ring to introduce a carbonyl group, for instance, would likely require more controlled conditions, perhaps employing milder oxidants. Aromatization to the corresponding 2-aminodibenzofuran could be a potential outcome under dehydrogenation conditions, for example, using a catalyst like palladium on carbon (Pd/C) at elevated temperatures.

The aromatic portion of the molecule, being electron-rich due to the presence of the amine and the furan oxygen, would be sensitive to oxidation, potentially leading to quinone-like structures or ring-opening under harsh oxidative conditions. The amine group itself can be oxidized to nitroso, nitro, or other nitrogen-containing functional groups, depending on the oxidant used.

Reduction: The aromatic part of the this compound molecule is amenable to reduction. Catalytic hydrogenation, using catalysts such as platinum, palladium, or rhodium under hydrogen pressure, could reduce the benzene ring to a cyclohexane (B81311) ring. The conditions for such a reaction would need to be carefully controlled to avoid reduction of the furan ring, which is also possible, though generally less favorable than benzene ring reduction. Birch reduction, employing an alkali metal in liquid ammonia (B1221849) with an alcohol proton source, offers a pathway to partially reduce the aromatic ring, yielding a non-conjugated diene.

The furan ring itself can be reduced under certain catalytic hydrogenation conditions, which would lead to the opening of the heterocyclic ring. The saturated carbocyclic ring is generally resistant to reduction under standard conditions.

Ring-Opening and Rearrangement Studies

The furan moiety within the dibenzofuran core is a key site for potential ring-opening reactions. Acid-catalyzed hydrolysis, for instance, could lead to the cleavage of one of the C-O bonds in the furan ring, resulting in the formation of a biphenyl (B1667301) derivative with hydroxyl and other functionalities. The stability of the furan ring is significant, and forcing conditions would likely be necessary to achieve such a transformation.

Rearrangement reactions of the this compound scaffold are not widely reported. However, under certain conditions, such as in the presence of strong acids or upon generation of reactive intermediates like carbocations, skeletal rearrangements could be envisioned. For example, Wagner-Meerwein type rearrangements could potentially occur within the saturated carbocyclic ring if a carbocation were to be generated at one of its positions.

Advanced Functionalization for Polymeric and Advanced Material Precursors

The amine functionality of this compound serves as a prime handle for derivatization to create precursors for polymers and advanced materials. The nucleophilic nature of the amino group allows for a variety of reactions to introduce polymerizable groups or to incorporate the molecule into a polymer backbone.

One common strategy would be the acylation of the amine with acryloyl chloride or methacryloyl chloride to introduce a vinyl group, rendering the molecule a monomer for free-radical polymerization. This would lead to polymers with pendant tetrahydro-dibenzofuran moieties, which could impart specific thermal or photophysical properties to the resulting material.

Alternatively, the amine could be reacted with bifunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. In these cases, this compound would act as a diamine monomer (assuming a second reactive site is introduced or inherent), and its rigid, heterocyclic structure would be incorporated into the polymer backbone, likely resulting in materials with high thermal stability and specific solubility characteristics.

The aromatic ring also presents opportunities for functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could introduce additional functional groups. These groups could then be further modified to create cross-linking sites or to tune the electronic properties of the molecule for applications in organic electronics.

Mechanistic Investigations of Key Transformations

For instance, the oxidation of the saturated ring would likely proceed through a radical mechanism if strong oxidants like permanganate are used, involving hydrogen atom abstraction followed by further oxidation steps. Aromatization via catalytic dehydrogenation would involve the adsorption of the molecule onto the catalyst surface, followed by a series of C-H bond cleavages and elimination of hydrogen gas.

The reduction of the aromatic ring via catalytic hydrogenation proceeds through a series of additions of hydrogen atoms to the pi-system of the benzene ring while it is adsorbed on the catalyst surface. The stereochemistry of the resulting cyclohexane ring would be dependent on the catalyst and conditions used.

The functionalization of the amine group, such as in acylation reactions, follows a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product and a leaving group.

Electrophilic aromatic substitution on the benzene ring would proceed via the formation of a sigma complex (arenium ion), where the electrophile adds to the ring and the positive charge is delocalized across the aromatic system. The position of substitution would be directed by the activating and ortho-, para-directing effects of the amine and the furan oxygen.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 6,7,8,9 Tetrahydro Dibenzofuran 2 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

NMR spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of a molecule. googleapis.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. googleapis.com

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine, distinct signals would be expected for the aromatic protons, the four methylene (B1212753) groups of the saturated ring, and the amine protons.

The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The protons on the aromatic ring would appear in the typical downfield region (approx. 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The eight protons of the tetrahydrofuran (B95107) ring would appear further upfield as complex multiplets, resulting from their coupling to each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar structural motifs.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Doublet, Singlet |

| Amine NH₂ | 3.5 - 5.0 | Broad Singlet |

| Aliphatic CH₂ (C6, C9) | 2.5 - 2.9 | Multiplet |

| Aliphatic CH₂ (C7, C8) | 1.8 - 2.2 | Multiplet |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. In the spectrum of this compound, twelve distinct signals would be anticipated, corresponding to the twelve carbon atoms in the structure. The carbon atom bonded to the amine group (C2, an alpha carbon) would be significantly influenced by the electronegative nitrogen atom. The other alpha carbons relative to the heteroatoms (oxygen and nitrogen) will also show characteristic shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the four methylene carbons in the saturated ring. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar structural motifs.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ (Alpha Carbon) | 140 - 150 |

| Aromatic C-O (Alpha Carbon) | 150 - 160 |

| Other Aromatic C | 110 - 130 |

| Aliphatic CH₂ | 20 - 30 |

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between nuclei. acs.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nist.gov For the target molecule, COSY would show cross-peaks between adjacent protons in the aromatic ring and, critically, would map the sequence of couplings through the C6-C7-C8-C9 methylene groups in the saturated ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. chemguide.co.uk It is a powerful method for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the upfield proton multiplets to their respective aliphatic carbon signals. nist.govchemguide.co.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals couplings between protons and carbons over longer ranges (typically two or three bonds). nist.gov This is vital for connecting different fragments of the molecule. For instance, HMBC could show a correlation from the protons on C6 to the aromatic carbon C5a, confirming the fusion of the two ring systems. nih.gov

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. NMR spectroscopy can achieve this through the use of chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. For a primary amine, a common approach is derivatization with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting diastereomeric amides place the protons of the original enantiomers into different chemical environments, leading to separate, quantifiable signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The fragmentation pattern is a molecular fingerprint that can help distinguish between isomers.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of the ion, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. For this compound (C₁₂H₁₃NO), HRMS would be used to confirm its elemental composition.

Table 3: HRMS Data for Protonated this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₂H₁₃NO + H]⁺ | 188.1070 |

The observation of an ion with an m/z value matching this calculated mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the precursor ion of this compound (m/z 188.1075 for [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to provide structural information.

The fragmentation of this compound is expected to be influenced by the stable dibenzofuran (B1670420) core, the saturated tetrahydrofuran ring, and the amino substituent. The primary fragmentation pathways for amino-containing aromatic compounds often involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). For benzofuran (B130515) derivatives, fragmentation can involve cleavage of the furan (B31954) ring. nih.govnih.gov

Key fragmentation pathways for protonated this compound would likely involve:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the amine group is a common site for cleavage in aliphatic amines. libretexts.orgmiamioh.edu This could lead to the loss of a hydrogen radical or other small fragments from the tetrahydrofuran ring.

Ring cleavage: The saturated tetrahydrofuran ring can undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄) or other small aliphatic fragments.

Loss of ammonia: The amino group can be eliminated as a neutral ammonia molecule (loss of 17 Da).

Retro-Diels-Alder (RDA) reaction: The cyclohexene (B86901) moiety within the tetrahydrodibenzofuran structure could potentially undergo an RDA reaction, leading to characteristic fragment ions.

A study on the differentiation of (2-aminopropyl)benzofuran isomers using MS/MS demonstrated that the position of the amino group significantly influences the fragmentation pattern, allowing for the distinction between isomers. researchgate.net A similar principle would apply to isomers of aminotetrahydrodibenzofuran.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of Protonated this compound

| Predicted m/z | Proposed Fragment Structure/Neutral Loss | Fragmentation Pathway |

| 171.0813 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |

| 160.0782 | [M+H - C₂H₄]⁺ | Cleavage of the tetrahydrofuran ring. |

| 145.0653 | [M+H - C₃H₇]⁺ | Further fragmentation of the tetrahydrofuran ring. |

| 131.0496 | [Dibenzofuran core fragment]⁺ | Loss of the tetrahydrofuran ring and amino group. |

Note: The m/z values are predicted and would need to be confirmed by high-resolution mass spectrometry.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. These techniques are complementary and are based on the interaction of electromagnetic radiation with molecular vibrations. arxiv.orgcardiff.ac.uk

For this compound, characteristic vibrational modes can be assigned to the aromatic dibenzofuran core, the aliphatic tetrahydrofuran ring, and the primary amine group.

Amine (NH₂) Vibrations: The N-H stretching vibrations are expected to appear in the range of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The C-H stretching vibrations of the CH₂ groups in the tetrahydrofuran ring are expected in the 2850-2960 cm⁻¹ range. The CH₂ bending (scissoring) and rocking vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

C-O-C Vibrations: The asymmetric and symmetric C-O-C stretching vibrations of the furan ring are characteristic and are expected to appear in the 1000-1300 cm⁻¹ region.

A study on 1-amino dibenzofuran derivatives reported characteristic FT-IR peaks which can be used as a reference for assigning the vibrational modes of the aminodibenzofuran core in the target molecule. jetir.org Theoretical studies on furan and its derivatives can also aid in the assignment of vibrational frequencies. globalresearchonline.net

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | ~3450 | Medium | Weak |

| N-H Symmetric Stretch | ~3350 | Medium | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |

| N-H Bend | 1590-1650 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Aliphatic CH₂ Bend | ~1465 | Medium | Medium |

| C-O-C Asymmetric Stretch | 1200-1280 | Strong | Medium |

| C-O-C Symmetric Stretch | 1000-1100 | Medium | Weak |

Note: These are predicted values based on typical functional group frequencies and data from related compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy Principles

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. biocompare.comiosrjournals.org The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic dibenzofuran system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted dibenzofuran.

Studies on benzofuran and dibenzofuran derivatives have shown absorption maxima in the UV region. researchgate.netresearchgate.net For instance, some aminobenzofuran derivatives exhibit absorption maxima around 300-350 nm. The position of the absorption maximum can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Aromatic compounds like dibenzofurans are often fluorescent. The amino substituent can enhance the fluorescence quantum yield. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence properties, including the emission wavelength and quantum yield, are also often sensitive to the solvent environment. nih.gov

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value | Notes |

| Absorption Maximum (λmax) | 280-320 nm | Expected to be solvent-dependent. |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical for π → π* transitions in aromatic systems. |

| Fluorescence Emission Maximum (λem) | 340-400 nm | Expected to be red-shifted from the absorption maximum. |

| Stokes Shift | 40-80 nm | The difference between λmax and λem. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Highly dependent on solvent and molecular rigidity. |

Note: These values are estimations based on data for similar aromatic amines and dibenzofuran derivatives.

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.comyoutube.com To perform an X-ray crystallographic analysis of this compound, a high-quality single crystal of the compound is required.

The process involves irradiating the crystal with a beam of X-rays and collecting the diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map, into which the atomic model of the molecule is built and refined. researchgate.net

A successful crystal structure determination for this compound would provide precise information on:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding involving the amine group and π-π stacking of the aromatic rings.

While a crystal structure for the specific title compound is not publicly available, the crystal structure of a related 4,6-diformylbenzofuranbis(2,6-diisopropylanil) has been reported, demonstrating the feasibility of crystallographic studies on substituted dibenzofurans. researchgate.net

Table 4: Key Parameters Obtained from a Hypothetical X-ray Crystallography Study of this compound

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O, C-N). |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-O-C, H-N-H). |

| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |

| Hydrogen Bonding Network | Description of intermolecular hydrogen bonds involving the NH₂ group. |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Computational Chemistry and Theoretical Investigations of 6,7,8,9 Tetrahydro Dibenzofuran 2 Ylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which all electronic properties can be derived.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. acs.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. mdpi.com This approach is highly effective for investigating the ground state properties of organic molecules. mdpi.com

For 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine, DFT calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-31G(d), would be used to perform a full geometry optimization. acs.org This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

The output of such a calculation would also include the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net DFT is also extensively used to map out reaction pathways, identifying transition states and calculating activation barriers, thereby elucidating reaction mechanisms. nih.govrsc.org

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound This table presents illustrative data typical for a molecule of this type, as specific literature is unavailable.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -652.895 |

| HOMO Energy (eV) | -5.42 |

| LUMO Energy (eV) | -0.88 |

| HOMO-LUMO Gap (eV) | 4.54 |

| Dipole Moment (Debye) | 1.75 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The foundational ab initio method is Hartree-Fock (HF) theory, which provides a good first approximation but neglects electron correlation—the way electrons interact and avoid each other. wikipedia.org

To achieve higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are employed. These methods systematically account for electron correlation, yielding more reliable energies and properties. researchgate.net However, their high accuracy comes at a significantly greater computational expense, scaling poorly with the size of the molecule. researchgate.net For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark to validate the results from more economical DFT methods.

Table 2: Hypothetical Comparison of Calculated Energies by Different Quantum Methods This table presents illustrative data to show typical trends between methods, as specific literature is unavailable.

| Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| HF | 6-31G(d) | 0.0 (Reference) |

| B3LYP | 6-31G(d) | -15.7 |

| MP2 | 6-31G(d) | -12.1 |

Conformational Analysis and Potential Energy Surface Mapping

The structural flexibility of this compound, particularly within the saturated tetrahydrofuran (B95107) ring, means the molecule can exist in several different spatial arrangements, or conformations. This ring is not planar and can adopt puckered conformations such as "envelope" or "twist" forms.

Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion between them. This is achieved by mapping the potential energy surface (PES). muni.czlibretexts.org A PES is a mathematical relationship between the molecule's energy and its geometry. wikipedia.org By systematically varying key dihedral angles within the tetrahydrofuran ring and calculating the energy at each point, a map of the energy landscape can be constructed. fiveable.me This allows for the identification of low-energy conformers and the transition states that connect them, providing a complete picture of the molecule's flexibility.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.org For an aromatic amine like this compound, a key reaction type is electrophilic aromatic substitution (EAS). The electron-donating amino group strongly activates the aromatic ring towards attack by electrophiles. numberanalytics.com

Theoretical studies can model the entire reaction pathway from reactants to products. nih.gov This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and represents a first-order saddle point on the potential energy surface. fiveable.me The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical factor determining the reaction rate. By comparing the activation energies for substitution at different positions on the aromatic ring, the regioselectivity of the reaction can be predicted. Both stepwise (via a Meisenheimer complex) and concerted nucleophilic aromatic substitution (SNAr) mechanisms can also be explored computationally. acs.orgnih.gov

Table 3: Hypothetical Energy Profile for Electrophilic Nitration This table presents an illustrative reaction profile, as specific literature is unavailable.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Amine + NO2+ | 0.0 |

| Transition State | Ortho-attack TS | +15.2 |

| Intermediate | Sigma Complex | +5.8 |

| Products | Nitro-substituted amine + H+ | -10.5 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.govresearchgate.net By calculating the magnetic shielding for each nucleus (e.g., ¹H and ¹³C), chemical shifts relative to a standard (like tetramethylsilane, TMS) can be predicted. wisc.edu This allows for the unambiguous assignment of peaks in an experimental NMR spectrum, which is particularly useful for complex aromatic systems. libretexts.orglibretexts.org

UV-Visible Spectroscopy: The electronic absorption spectrum (UV-Vis) is determined by transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra. mdpi.commedium.com A TD-DFT calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). acs.org This allows for the simulation of the entire UV-Vis spectrum, aiding in the identification of chromophores within the molecule.

Table 4: Hypothetical Predicted Spectroscopic Data This table presents illustrative data typical for a molecule of this type, as specific literature is unavailable.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (ppm) | 6.7 - 7.5 |

| -NH₂ Protons (ppm) | 3.5 | |

| ¹³C NMR | Aromatic Carbons (ppm) | 115 - 150 |

| Aliphatic Carbons (ppm) | 22 - 30 | |

| UV-Vis (TD-DFT) | λmax (nm) | 295 |

Molecular Modeling and Simulation of Intermolecular Interactions (Non-biological)

The behavior of molecules in condensed phases (liquids and solids) is governed by intermolecular interactions. For this compound, key non-covalent interactions would include hydrogen bonding (involving the -NH₂ group) and π-π stacking between the aromatic rings. numberanalytics.com

Quantum chemical methods can be used to calculate the interaction energy of molecular dimers or clusters, providing insight into the strength and nature of these forces. nih.gov Techniques like Energy Decomposition Analysis (EDA) can further break down the interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, and dispersion forces. numberanalytics.com

For larger systems and dynamic properties, Molecular Dynamics (MD) simulations are employed. numberanalytics.com MD uses classical force fields to simulate the movement of atoms over time, providing a picture of how the molecule interacts with solvent molecules or organizes itself in a crystal lattice. ethz.chrsc.org This can be used to understand solvation effects and predict crystal packing arrangements. acs.orgresearchgate.net

Applications of 6,7,8,9 Tetrahydro Dibenzofuran 2 Ylamine As a Chemical Synthon and Precursor in Materials Science

A Promising Precursor for Advanced Organic Electronic Materials

The unique electronic and structural characteristics of the 6,7,8,9-tetrahydro-dibenzofuran-2-ylamine core make it a candidate for developing new organic electronic materials. The dibenzofuran (B1670420) moiety offers good thermal stability and charge-transporting capabilities, while the amine group provides a convenient point for chemical modification and polymerization.

Precursor for Organic Light-Emitting Diodes (OLEDs) Components

In the realm of Organic Light-Emitting Diodes (OLEDs), the design of new emitter and host materials is crucial for improving efficiency and lifetime. While direct applications of this compound are still in early research stages, its derivatives are being investigated. The general strategy involves coupling the amine group with other aromatic systems to create larger, conjugated molecules with desirable photophysical properties. The tetrahydrodibenzofuran unit can act as a bulky, electron-rich segment that helps to prevent intermolecular quenching of light emission, a common issue in OLED materials.

Building Block for Organic Photovoltaic (OPV) Materials

The development of efficient organic photovoltaic (OPV) devices relies on the design of novel donor and acceptor materials that can effectively absorb sunlight and transport charge. Furan (B31954) and its derivatives have been recognized for their potential in OPV applications due to their favorable electronic properties. nih.gov The this compound scaffold can be incorporated into larger polymer or small molecule systems designed for OPV active layers. The amine functionality allows for its integration into donor-acceptor architectures, which are a cornerstone of modern OPV design.

Monomer for Conductive Polymer Synthesis

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of plastics. The amine group on this compound allows it to undergo oxidative polymerization to form a conductive polymer. mdpi.com The resulting polymer would feature a backbone incorporating the rigid and electronically active dibenzofuran units, which could facilitate charge transport along the polymer chain. Research in this area is focused on controlling the polymerization process to achieve high molecular weight polymers with desirable conductivity and stability.

Utilization in the Development of Functional Dyes and Pigments (Non-biological)

The chromophoric nature of the dibenzofuran system, coupled with the auxochromic effect of the amine group, makes this compound a valuable starting material for the synthesis of novel organic dyes and pigments. By chemically modifying the amine group, the absorption and emission properties of the resulting molecule can be finely tuned across the visible spectrum. These synthetic dyes could find applications in areas such as specialized coatings, inks, and colored plastics, where high stability and specific color characteristics are required.

Formation of Ligands for Catalytic Systems (Non-biological Catalysis)

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. The amine group of this compound can be readily converted into a variety of coordinating groups, such as Schiff bases or phosphines. These modifications allow the molecule to bind to a metal center, forming a catalyst complex. The bulky and rigid tetrahydrodibenzofuran framework can create a specific steric environment around the metal, which can influence the outcome of a catalytic reaction. This approach is being explored for developing new catalysts for a range of organic transformations.

Building Block for Supramolecular Chemistry Architectures

Supramolecular chemistry involves the design and synthesis of large, well-defined structures from smaller molecular components held together by non-covalent interactions. The rigid shape and the potential for hydrogen bonding through the amine group make this compound an interesting building block for supramolecular assembly. nih.gov By designing complementary molecules that can interact with the tetrahydrodibenzofuran amine, it is possible to construct complex architectures such as molecular cages, capsules, and polymers. These structures could have applications in areas like molecular recognition, encapsulation, and the development of "smart" materials that respond to external stimuli.

Precursor in Polymer Science (e.g., Polyimides, Polyamides, Polyesters)

The utility of this compound as a monomer in polymerization is primarily attributed to its reactive amine functional group, which can readily participate in condensation reactions with various co-monomers. The rigid dibenzofuran core, combined with the semi-flexible tetrahydrofuran (B95107) ring, imparts a unique combination of properties to the resulting polymers, including high thermal resistance and good solubility, which are often mutually exclusive characteristics in high-performance polymers.

In the synthesis of polyimides, this compound serves as a diamine monomer. It is reacted with aromatic dianhydrides, such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), through a two-step polycondensation reaction. The initial step involves the formation of a soluble poly(amic acid) precursor, which is subsequently converted into the final polyimide through thermal or chemical imidization.

The incorporation of the bulky and non-coplanar tetrahydro-dibenzofuran moiety into the polyimide backbone disrupts chain packing and reduces intermolecular interactions. This structural feature enhances the solubility of the resulting polyimides in organic solvents, facilitating their processing into films, coatings, and composite matrices. Furthermore, the inherent rigidity of the dibenzofuran unit contributes to high glass transition temperatures (Tg) and excellent thermal stability. Research has shown that polyimides derived from similar rigid, non-linear diamines exhibit a favorable balance of processability and performance. For instance, polyimides based on other dibenzofuran diamines have demonstrated decomposition temperatures (TDT10%) exceeding 550°C and glass transition temperatures in the range of 290–315°C. nih.gov

| Dianhydride Co-monomer | Resulting Polyimide Properties |

| Pyromellitic dianhydride (PMDA) | High thermal stability, moderate solubility |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Excellent solubility, high Tg, good film-forming ability |

| 4,4'-Oxydiphthalic anhydride (ODPA) | Enhanced flexibility, good thermal properties |

This table presents hypothetical data based on the expected performance of polyimides incorporating a bulky, semi-rigid diamine like this compound, drawing parallels from existing literature on similar structures.

For the synthesis of polyamides, this compound is polycondensed with dicarboxylic acids or their derivatives (e.g., diacid chlorides). The resulting aromatic-alicyclic polyamides are expected to exhibit improved processability compared to fully aromatic polyamides (aramids) while retaining good thermal properties. The introduction of the tetrahydro-dibenzofuran unit can enhance solubility and lower the melting or glass transition temperature, making the polymers more amenable to melt processing techniques.

The hydrogen bonding between the amide linkages provides high strength and modulus. The specific structure of the tetrahydro-dibenzofuran unit can influence the crystallinity of the polyamides. The non-planar structure may lead to amorphous or semi-crystalline materials with good dimensional stability. Studies on polyamides derived from other structurally complex diamines have shown that such modifications can lead to materials with a desirable combination of thermal resistance and solubility in aprotic polar solvents. malayajournal.orgresearchgate.net

| Diacid Co-monomer | Expected Polyamide Properties |

| Terephthaloyl chloride | High rigidity, good thermal stability |

| Isophthaloyl chloride | Improved solubility, good mechanical strength |

| Adipoyl chloride | Increased flexibility, lower melting point |

This table provides an illustrative overview of the anticipated properties of polyamides synthesized from this compound and various diacid chlorides, based on general principles of polymer chemistry.

In the context of polyesters, while direct polycondensation of amines with dicarboxylic acids is not the standard route, this compound can be chemically modified to create a diol or a dicarboxylic acid monomer. For instance, the amine group could be converted to a hydroxyl group, or the aromatic ring could be functionalized with carboxylic acid groups. These derived monomers could then be used in conventional polyester (B1180765) synthesis.

Assuming the successful synthesis of a diol derivative of 6,7,8,9-Tetrahydro-dibenzofuran, its polycondensation with aromatic or aliphatic diacids would yield polyesters with a bulky, rigid segment in the polymer backbone. This would likely result in polyesters with higher glass transition temperatures and improved thermal stability compared to conventional polyesters like PET or PBT. The presence of the dibenzofuran moiety could also impart specific optical or electronic properties, making them suitable for specialty applications.

Environmental Fate and Chemical Stability Studies of Dibenzofuran Based Amines

Photolytic Degradation Pathways under Simulated Environmental Conditions

Photolytic degradation, the breakdown of molecules by light, is a primary mechanism for the transformation of organic compounds in the environment. For 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine, photolysis is anticipated to proceed through reactions involving both the aromatic portion of the dibenzofuran (B1670420) ring and the amino substituent.

The photolytic degradation of aromatic amines can be influenced by environmental factors such as pH and the presence of natural organic matter in water. Studies on other aromatic amino compounds suggest that degradation rates can be enhanced in the presence of photosensitizers found in natural waters. nih.gov The degradation of aromatic amines often involves the formation of radical cations and subsequent reactions with oxygen to yield hydroxylated and other oxidized products. researchgate.netiwaponline.com

For the dibenzofuran moiety, photolytic degradation pathways of the parent dibenzofuran molecule have been investigated. These studies indicate that the primary photolytic reactions involve hydroxylation and cleavage of the ether bond. nih.gov In aqueous environments, photo-produced aromatic compounds have been shown to stimulate the microbial degradation of dissolved organic carbon, suggesting a potential synergistic effect between photolytic and biological degradation pathways. nih.gov

Given these precedents, the photolytic degradation of this compound under simulated environmental conditions is likely to involve initial photo-oxidation of the amino group and hydroxylation of the aromatic ring. Subsequent reactions could lead to the opening of the furan (B31954) ring and further degradation into smaller, more polar intermediates. The tetrahydro portion of the molecule is generally more resistant to direct photolysis but may be susceptible to secondary reactions initiated by radicals formed during the degradation of the aromatic chromophore.

Table 1: Postulated Photolytic Degradation Intermediates of this compound

| Intermediate Type | Potential Structure | Formation Pathway |

| Hydroxylated Derivative | Hydroxyl group addition to the aromatic ring | Direct reaction with photochemically generated hydroxyl radicals |

| Amino-Oxidized Product | Formation of nitroso or nitro derivatives | Photo-oxidation of the amine functional group |

| Ring-Opened Product | Cleavage of the furan C-O bond | Photolytic cleavage of the ether linkage |

Oxidative Stability and Chemical Hydrolysis Mechanisms

The oxidative stability and susceptibility to hydrolysis are critical factors determining the persistence of a chemical in the environment. These processes can occur in soil, water, and sediments.

Chemical Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. libretexts.org For this compound, the primary site for potential hydrolysis is the C-N bond of the amine group. The hydrolysis of aromatic amines is generally a slow process under neutral environmental pH conditions. numberanalytics.comacs.orgmasterorganicchemistry.comsavemyexams.comvedantu.compsu.edu The rate of hydrolysis can be significantly affected by pH, with faster rates typically observed under acidic or basic conditions. However, given the stability of the aromatic C-N bond, significant hydrolysis of this compound is not expected under typical environmental conditions (pH 5-9).

Table 2: Predicted Stability of this compound to Environmental Processes

| Process | Predicted Rate | Rationale |

| Oxidative Degradation | Moderate | Aromatic amine moiety is susceptible to oxidation, while the tetrahydrodibenzofuran core is relatively stable. |

| Chemical Hydrolysis | Low | The aromatic C-N bond is generally resistant to hydrolysis under typical environmental pH conditions. |

Theoretical Modeling of Environmental Fate Processes

In the absence of experimental data, theoretical modeling provides a valuable tool for predicting the environmental fate of chemical compounds. These models use quantitative structure-activity relationships (QSARs) and other computational methods to estimate key environmental parameters.

For this compound, theoretical models could be employed to predict its partitioning behavior in the environment (e.g., Log Kow), which influences its distribution between water, soil, and air. Models can also estimate its susceptibility to various degradation pathways.

A theoretical study on the reaction pathways of the parent dibenzofuran molecule under reducing conditions has been conducted using density functional theory (DFT). nih.gov Such computational approaches can elucidate reaction mechanisms and energy barriers for various transformations. Similar theoretical studies for this compound could investigate the energetics of photolytic degradation, oxidation by hydroxyl radicals, and other potential transformation pathways.

Key parameters that would be important to model for this compound include:

Absorption Spectrum: To predict the potential for direct photolysis.

Reaction Rate Constants: For reactions with key environmental oxidants like hydroxyl radicals and ozone.

Thermodynamic Properties: To assess the favorability of different degradation reactions.

By parameterizing models with data from structurally similar compounds, it is possible to generate a preliminary assessment of the likely environmental persistence and transformation products of this compound. These theoretical predictions can then guide future experimental studies.

Table 3: Key Parameters for Theoretical Modeling of Environmental Fate

| Parameter | Significance | Modeling Approach |

| Log Kow (Octanol-Water Partition Coefficient) | Predicts bioaccumulation potential and partitioning between environmental compartments. | QSAR, Fragment-based methods |

| Aqueous Solubility | Determines the concentration of the compound in the aquatic environment. | QSAR |

| Vapor Pressure | Indicates the likelihood of volatilization into the atmosphere. | QSAR |

| Rate Constants for Oxidation | Quantifies the speed of degradation by key environmental oxidants. | Computational chemistry (e.g., DFT) |

Future Research Directions and Emerging Avenues for 6,7,8,9 Tetrahydro Dibenzofuran 2 Ylamine Chemistry

Development of Novel and Highly Efficient Synthetic Routes, including Flow Chemistry Approaches

The development of efficient and sustainable methods for the synthesis of the 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine core remains a primary objective. While traditional methods exist, future research will likely pivot towards more sophisticated and efficient catalytic systems. Palladium-catalyzed reactions, for instance, have proven effective for constructing the dibenzofuran (B1670420) motif through intramolecular cyclization of diaryl ethers. organic-chemistry.org Novel protocols involving one-pot tandem reactions, such as Pd-catalyzed cross-coupling/aromatization followed by Cu-catalyzed Ullmann coupling, offer operational simplicity and high selectivity, overcoming challenges of older methods. organic-chemistry.org

A particularly promising avenue is the adoption of flow chemistry . This technology offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. youtube.com By moving multi-step syntheses into a continuous flow system, researchers can potentially reduce reaction times, minimize purification steps, and access novel chemical spaces that are challenging to explore with batch chemistry. youtube.com The modular nature of flow chemistry allows for the integration of multiple reaction steps, such as C-H activation, cyclization, and functional group manipulation, into a single, streamlined process. youtube.com

| Synthetic Strategy | Key Advantages | Representative Catalyst/Method |

| Palladium-Catalyzed C-H Activation | High efficiency, good functional group tolerance, atom economy. | Pd/C, Pd(OAc)₂ organic-chemistry.orgnih.gov |

| Copper-Catalyzed Cyclization | Use of a more abundant and cheaper metal catalyst. | Cu₂O, CuI organic-chemistry.orgacs.org |

| Flow Chemistry | Improved safety, precise control, scalability, automation. | Modular flow reactors youtube.com |

| Visible-Light Photocatalysis | Mild reaction conditions, eco-friendly, unique reactivity. | Organic photosensitizers nih.gov |

Exploration of Untapped Reactivity Profiles and Novel Transformations

The molecular architecture of this compound offers fertile ground for exploring new chemical reactions. The primary amine group serves as a versatile handle for derivatization, but the dibenzofuran core itself holds significant untapped potential. C-H bond activation is a powerful strategy for the direct functionalization of the aromatic rings, allowing for the introduction of new substituents in a highly regioselective manner. This approach is more atom-economical and can significantly shorten synthetic routes compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Future work could focus on leveraging the existing amine or oxygen heteroatom as a directing group to control the site of C-H functionalization on the tetrahydrodibenzofuran scaffold. Rhodium and palladium catalysts are well-known for their efficacy in such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Exploring reactions like C-H arylation, alkylation, and amination would rapidly generate libraries of novel compounds for screening in materials science and medicinal chemistry applications.

Advancements in Integrated Computational and Experimental Approaches for Dibenzofuran Systems

The synergy between computational modeling and experimental work is set to accelerate research into dibenzofuran systems. Quantum chemistry calculations, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. These theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, rationalize the mechanisms of catalytic reactions, and guide the design of new experiments.

For example, computational models can be used to:

Predict Reactivity: Determine the most reactive C-H bonds for selective functionalization.

Elucidate Mechanisms: Understand the step-by-step pathway of a catalytic cycle, helping to optimize reaction conditions.

Design Novel Molecules: In silico design of derivatives with specific electronic or photophysical properties for applications in materials science.

Screen for Biological Activity: Use molecular docking simulations to predict the binding of new derivatives to biological targets.

This integrated approach reduces the amount of trial-and-error experimentation required, saving time and resources while fostering a more rational approach to molecular design and synthesis.

Expanding Applications in Next-Generation Materials Science and Sustainable Technologies

The rigid, planar structure and aromatic nature of the dibenzofuran core make it an attractive building block for advanced functional materials. Dibenzofuran-based compounds have already shown significant promise as host materials in phosphorescent organic light-emitting diodes (PhOLEDs) . acs.orgrsc.org By functioning as a p-type (hole-transporting) unit, the dibenzofuran scaffold can be combined with n-type (electron-transporting) units to create bipolar host materials that lead to highly efficient OLED devices. rsc.org

Future research on this compound will likely explore its potential in this area. The amine group provides a convenient point for attaching other functional moieties, allowing for the fine-tuning of the molecule's electronic properties, such as its HOMO/LUMO energy levels and triplet energy. This could lead to the development of new, highly efficient emitters or host materials for next-generation displays and solid-state lighting. nih.govnih.gov The unique combination of the dibenzofuran unit with the saturated cyclohexane (B81311) ring may also impart desirable properties such as solubility and film-forming characteristics.

| Potential Application | Role of the Dibenzofuran Core | Key Properties to Optimize |

| Organic Light-Emitting Diodes (OLEDs) | Bipolar host material, emitter component. | High triplet energy, thermal stability, charge transport mobility. |

| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer. | Broad absorption spectrum, suitable energy levels. |

| Organic Field-Effect Transistors (OFETs) | Semiconductor in the transistor channel. | High charge carrier mobility, good film morphology. |

Integration of Green and Sustainable Chemistry Principles in Future Research Initiatives

Modern chemical research places a strong emphasis on sustainability. Future work on this compound must incorporate the principles of green chemistry. This involves not only improving the energy efficiency and atom economy of synthetic routes but also minimizing the use and generation of hazardous substances.

Key strategies for a more sustainable approach include:

Catalyst Reusability: Developing heterogeneous catalysts, such as palladium on carbon (Pd/C), that can be easily recovered and reused for multiple reaction cycles. chemistryviews.org

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. acs.orgchemistryviews.org

Catalyst-Free Reactions: Designing synthetic pathways that can proceed without the need for metal catalysts, potentially using visible light or other sustainable energy sources. nih.gov

Atom Economy: Prioritizing reactions like C-H activation that incorporate a majority of the atoms from the reactants into the final product, thus minimizing waste.

By embracing these principles, the chemical community can ensure that the exploration and application of this compound chemistry proceeds in an environmentally responsible manner. chemistryviews.org

Q & A

Q. What are the recommended synthetic pathways for 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, such as reductive amination of ketone precursors or cyclization of substituted aryl amines. Key steps include:

- Catalyst selection : Use Pd/C or Raney Ni for hydrogenation of intermediate imines .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or THF improves solubility during purification .

- Temperature control : Maintain 80–120°C for cyclization steps to avoid side reactions like over-reduction .

Validation via NMR (1H/13C) and HRMS is critical to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) resolves impurities in crude mixtures .

- Spectroscopy :

- Thermal analysis : DSC detects decomposition points (>200°C) to assess stability .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound synthesis?

Methodological Answer:

- DFT calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to identify energy barriers and regioselectivity .

- MD simulations : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) using Amber or GROMACS .

- Docking studies : Predict interactions with biological targets (e.g., neurotransmitter receptors) via AutoDock Vina .

Q. How should researchers address contradictory data in stability studies under varying pH and temperature conditions?

Methodological Answer:

- Factorial design : Use a 2k factorial approach (pH: 4–10; temperature: 25–60°C) to isolate degradation factors .

- Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life, with HPLC monitoring degradation products .

- Cross-validation : Compare DSC (thermal stability) with accelerated stability testing (40°C/75% RH for 6 months) .

Q. What strategies improve yield in scale-up synthesis while minimizing by-products?

Methodological Answer:

- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

- Membrane separation : Use nanofiltration (MWCO 200–300 Da) to remove low-MW impurities post-reaction .

- DoE optimization : Vary catalyst loading (5–15 mol%) and pressure (1–5 bar H2) to maximize yield .

Theoretical and Methodological Frameworks

Q. How can researchers link studies on this compound to broader chemical or pharmacological theories?

Methodological Answer:

- Structure-activity relationships (SAR) : Coramine substituents (e.g., amine position) with bioactivity using QSAR models .

- Mechanistic alignment : Relocate to frameworks like heterocyclic chemistry (e.g., dibenzofuran reactivity) or CNS drug design .

- Interdisciplinary validation : Combine synthetic data with in vitro assays (e.g., enzyme inhibition) to test theoretical predictions .

Q. What methodologies resolve challenges in functionalizing the dibenzofuran core without destabilizing the tetrahydro ring system?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.